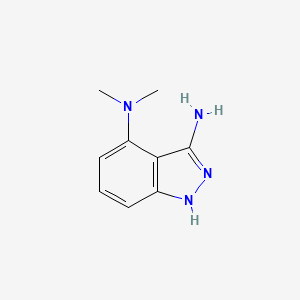
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
概要
説明
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine is a chemical compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential as a kinase inhibitor, which makes it a candidate for cancer treatment research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine typically involves the reaction of 3-aminoindazole with dimethylamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted indazole derivatives .
科学的研究の応用
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer treatment, as it can prevent the growth and spread of cancer cells by inhibiting angiogenesis and other critical processes .
類似化合物との比較
Similar Compounds
N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N’-(2-fluoro-5-methylphenyl)urea: Another indazole derivative with kinase inhibitory activity.
Linifanib (ABT-869): A multi-targeted receptor tyrosine kinase inhibitor used in cancer research
Uniqueness
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its dimethylamine group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
4-N,4-N-dimethyl-1H-indazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13(2)7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBOVETVQCUAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















